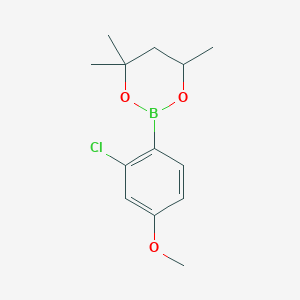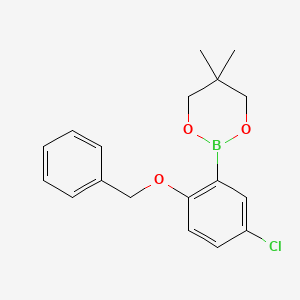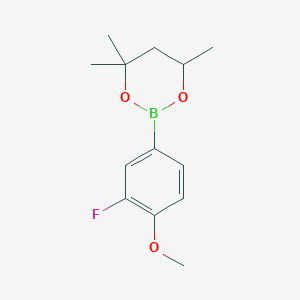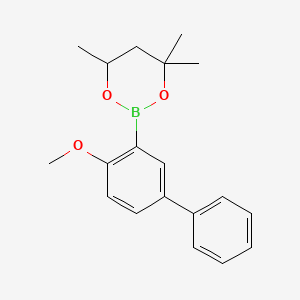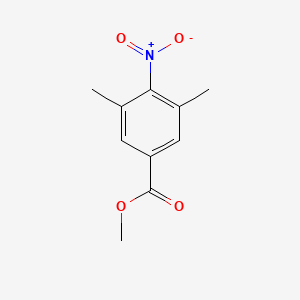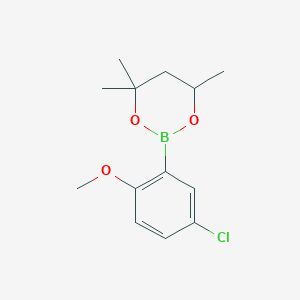
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-CMP-TMD) is a boron-containing compound that has been studied for its potential applications in the field of scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored as a means of understanding the molecular mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not fully understood. However, it is believed that this compound binds to specific proteins in the cell membrane, which can affect the activity of these proteins and alter the cellular processes. In addition, this compound has been found to interact with DNA, which can affect the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit cell growth and differentiation, as well as induce apoptosis in certain cell types. In addition, this compound has been found to interact with certain proteins and DNA, which can affect the expression of certain genes and alter cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages and limitations for laboratory experiments. One advantage of using this compound is that it is a relatively simple compound to synthesize and is relatively stable. In addition, this compound has been found to have a variety of biochemical and physiological effects. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is to further investigate the mechanism of action of this compound and its effects on various cellular processes. In addition, further research could be done to investigate the potential applications of this compound in drug development and environmental toxicology. Additionally, further research could be done to investigate the potential therapeutic effects of this compound. Finally, further research could be done to investigate the safety and toxicity of this compound in humans.
Synthesemethoden
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a two-step process that involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl dioxaborinane. The first step involves the conversion of 5-chloro-2-methoxyphenol to 2-chloro-5-methoxyphenol by reaction with sodium hydroxide. The second step involves the reaction of 2-chloro-5-methoxyphenol with trimethylsilyl dioxaborinane to form this compound. This synthesis method has been found to be simple and efficient, and it has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the field of scientific research. This compound has been used to investigate the molecular mechanisms of various biological processes, including cell growth, differentiation, and apoptosis. In addition, this compound has been used to study the effects of various drugs on cellular processes. This compound has also been used to study the effects of various environmental toxins on cellular processes.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHRYWCRXCYIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



